molecular formula C13H18FNO B1401317 N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine CAS No. 1357147-53-5

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Cat. No.: B1401317
CAS No.: 1357147-53-5
M. Wt: 223.29 g/mol
InChI Key: CMQBCJAVAGFQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluoro-3-methoxyphenyl)methyl]cyclopentanamine (Chemical Formula: C19H22FNO ) is a high-value chemical intermediate for advanced neuroscience and pharmaceutical research. Its primary research application is as a precursor in the synthesis of positron emission tomography (PET) radiotracers, specifically [11C]HACH242, which is under investigation for imaging the GluN2B subunit of the NMDA receptor in the brain . The GluN2B-containing NMDA receptors are critical targets for understanding and treating a range of central nervous system pathologies, including chronic pain, stroke, and major depressive disorder . As a structural component of these novel radiotracers, this compound facilitates the non-invasive study of receptor distribution and occupancy. The antagonist scaffold contributes to the tracer's ability to penetrate the blood-brain barrier and bind to the GluN2B binding site, with reported affinity (Ki) of 12.4 nM . This makes it a crucial tool for researchers developing diagnostic and therapeutic agents for neurological conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQBCJAVAGFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Aromatic Substitution

The aromatic precursor is often a 4-fluoro-3-methoxybenzyl derivative. One common approach involves methylation of 4-fluoro-3-nitroaniline or related nitro compounds to introduce the methoxy group on the aromatic ring, followed by reduction of the nitro group to an amine.

  • For example, methylation can be achieved by reacting 4-fluoro-3-nitroaniline with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at controlled temperatures (5–80 °C) over several hours (10–63 h), yielding (4-fluoro-3-nitrophenyl)dimethylamine intermediates with yields up to 92%.

Formation of the Benzylamine Intermediate

The benzylamine intermediate, N-(4-fluoro-3-methoxybenzyl)amine, is typically synthesized by reductive amination or nucleophilic substitution reactions.

  • Reductive amination involves reacting the corresponding benzaldehyde derivative with cyclopentanamine under reducing conditions.
  • Alternatively, nucleophilic substitution of a benzyl halide (e.g., benzyl chloride or bromide) with cyclopentanamine can be employed.

Coupling with Cyclopentanamine

The final step involves the formation of the secondary amine linkage between the benzyl moiety and cyclopentanamine:

  • This can be achieved by direct amination of the benzyl halide with cyclopentanamine.
  • Alternatively, reductive amination of the corresponding benzaldehyde with cyclopentanamine under catalytic hydrogenation or using reducing agents such as sodium triacetoxyborohydride.

Radiolabelled Derivative Synthesis (Research Example)

In a detailed study focusing on a closely related compound, N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine , radiolabelled with carbon-11 for PET imaging, the following preparation details were reported:

Parameter Data
Radiochemical yield 49 ± 3% (decay-corrected)
Radiochemical purity >99%
Specific activity 78 ± 10 GBq/μmol
Formulated product activity 4.1 ± 0.3 GBq at end of synthesis

This synthesis involved methylation of the phenyl moiety with carbon-11 labeled methyl iodide, followed by coupling with cyclopentanamine analogues.

Summary Table of Preparation Methods

Step Methodology Conditions/Notes Yield/Outcome Reference
Aromatic methylation Methylation of 4-fluoro-3-nitroaniline K2CO3, iodomethane, DMF, 5–80 °C, 10–63 h Up to 92% yield
Nitro group reduction Catalytic hydrogenation or chemical reduction Standard reduction conditions High conversion
Benzylamine formation Reductive amination or nucleophilic substitution Benzyl halide + cyclopentanamine, reducing agents Efficient coupling
Radiolabeling (for PET tracer) Methylation with [11C]CH3I on phenyl moiety Specialized radiochemistry setup 49 ± 3% yield, >99% purity

Detailed Research Findings and Notes

  • The methylation step is critical for introducing the methoxy group in the 3-position of the phenyl ring, which influences the compound’s biological activity and receptor binding affinity.
  • The fluorine substituent at the 4-position is typically introduced during the aromatic precursor synthesis and remains intact during subsequent transformations.
  • Reductive amination is favored for the final coupling due to its mild conditions and high selectivity.
  • Radiolabeling with carbon-11 requires rapid and efficient methylation to maintain isotope activity, as demonstrated in PET tracer synthesis.
  • Purification typically involves chromatographic techniques to achieve high purity (>99%) necessary for biological applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines or alkanes

    Substitution: Substituted amines or thiols

Scientific Research Applications

Pharmaceutical Applications

Lead Compound for Drug Development
Due to its structural similarity to biologically active compounds, N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine may serve as a lead compound for the development of new therapeutic agents. Its potential interactions with biological targets can be explored to identify new drug candidates, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

NMDA Receptor Studies
The compound's relevance extends to the study of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in learning and memory processes. Research has indicated that similar compounds can be developed as positron emission tomography (PET) ligands targeting the NR2B binding site of the NMDA receptor. This application is significant for understanding neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

Research involving this compound has primarily focused on its synthesis and biological evaluations. One notable study developed a carbon-11 labeled variant for PET imaging, demonstrating its ability to enter the brain and bind effectively to NMDA receptors in preclinical models. The study reported high yields and radiochemical purity, indicating its potential utility as a PET probe despite some limitations related to sigma-1 receptor binding .

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Relevance

The pharmacological activity of cyclopentanamine derivatives is highly sensitive to aromatic substituents, stereochemistry, and scaffold variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) LogP<sup>a</sup> Key Applications/Findings References
N-[(4-Fluoro-3-methoxyphenyl)methyl]cyclopentanamine 4-F, 3-OCH3, benzyl linkage 237.3 ~2.8<sup>b</sup> PET tracer for NR2B-NMDA receptors; high selectivity and brain uptake in primates
N-[(4-Chlorophenyl)methyl]cyclopentanamine 4-Cl, benzyl linkage 209.7 3.1 Pesticide metabolite; no reported NMDA activity
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 3-Cl, 4-F, benzyl linkage 228.7 3.5 Preclinical research chemical; unknown NMDA receptor interaction
N-[(2,4-Dichlorophenyl)methyl]cyclopentanamine 2-Cl, 4-Cl, benzyl linkage 244.2 4.1 Structural analogue; no reported CNS activity
N-(3-Methoxyphenethyl)cyclopentanamine 3-OCH3, phenethyl linkage 233.3 2.5 Intermediate in mGluR2-positive allosteric modulator synthesis; lower lipophilicity
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine Pyridine core, 4-F, 2-OCH3 300.3 1.9 NMDA receptor PET tracer; heteroaromatic core reduces LogP vs. benzyl analogues

<sup>a</sup> LogP values estimated via XLogP3 or analogous methods where available.
<sup>b</sup> Estimated based on structural similarity to (LogP = 4.6 for a related compound).

Key Findings from Comparative Studies

Substituent Effects on NMDA Receptor Binding

  • Fluorine at the para-position enhances target selectivity for NR2B-NMDA receptors, as seen in the parent compound and its pyridine-containing analogue .
  • Chlorine substituents (e.g., 4-Cl in , 2,4-diCl in ) reduce or eliminate NMDA receptor affinity, likely due to increased steric bulk and altered electronic properties.

Impact of Heteroaromatic Cores The pyridine-containing analogue (Table 1, row 6) exhibits reduced LogP (1.9 vs.

Role of Methoxy Groups

  • Methoxy groups at meta (parent compound) or ortho (pyridine analogue) positions facilitate radiolabeling (e.g., <sup>11</sup>C) for PET imaging .

Scaffold Flexibility

  • Phenethyl-linked derivatives (e.g., ) exhibit lower LogP and altered pharmacological profiles, highlighting the importance of the benzyl linkage for NMDA receptor targeting.

Preclinical and Clinical Relevance

  • The parent compound’s <sup>11</sup>C-labeled version ([<sup>11</sup>C]HACH242) demonstrated rapid brain uptake and specific binding in primate studies, supporting its utility in quantifying NR2B receptor density in vivo .

Biological Activity

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanamine core substituted with a 4-fluoro-3-methoxyphenyl group. The presence of fluorine and methoxy groups is expected to influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Neuroprotective effects : Some derivatives have shown promise in targeting neurodegenerative conditions by modulating NMDA receptor activity.
  • Antibacterial properties : Fluorinated compounds often demonstrate increased antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer potential : Certain analogues have been evaluated for their ability to induce apoptosis in cancer cell lines.

1. Neuroprotective Activity

A study focused on the development of PET ligands for the NR2B binding site of the NMDA receptor utilized similar cyclopentanamine derivatives. These compounds were radiolabeled and tested for their ability to penetrate the blood-brain barrier (BBB) and bind to specific receptor subunits. The results indicated that certain derivatives could effectively inhibit overactivation associated with neurodegenerative disorders like Alzheimer's disease, although high sigma-1 receptor binding may limit their application as imaging probes .

2. Antibacterial Activity

Research into fluorinated imines has shown that compounds with similar structural features exhibit significant antibacterial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values of these compounds were comparable to standard antibiotics, suggesting that this compound may also possess similar antibacterial properties .

3. Anticancer Studies

Compounds related to this compound have been evaluated for their effects on cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death . These findings suggest potential therapeutic applications in oncology.

Case Studies

StudyFocusKey Findings
Study 1NeuroprotectionDeveloped PET ligands targeting NR2B; showed potential for treating neurodegeneration .
Study 2AntibacterialDemonstrated significant activity against Gram-positive and Gram-negative bacteria; MIC values comparable to ampicillin .
Study 3AnticancerInduced apoptosis in MDA-MB-231 cells; enhanced caspase-3 activity at low concentrations .

Q & A

Q. What are the recommended synthetic routes for N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine?

  • Methodological Answer : A plausible approach involves reductive amination or nucleophilic substitution. For example, cyclopentanamine could react with 4-fluoro-3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to facilitate alkylation. Alternatively, a reductive amination using 4-fluoro-3-methoxybenzaldehyde and cyclopentanamine with a reducing agent like NaBH₃CN may yield the target compound. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H, ¹³C) and mass spectrometry are critical .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography for unambiguous confirmation (as demonstrated for structurally similar compounds in Acta Crystallographica reports) . Complementary techniques include:
  • ¹H/¹³C-NMR : Assign peaks to verify substituent positions (e.g., fluorine-induced splitting in aromatic regions, methoxy singlet at ~3.8 ppm).
  • FT-IR : Confirm amine (-NH) and aromatic C-F stretches (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₇FNO).
    Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact, as recommended for structurally related amines and fluorinated compounds .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Dispose of waste via approved hazardous chemical protocols, referencing Safety Data Sheets (SDS) for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays.
  • Purity Analysis : Employ HPLC-MS to rule out impurities (>98% purity required; Chromolith columns recommended for high resolution) .
  • Structural Confirmation : Re-analyze batches via X-ray crystallography to exclude polymorphic variations impacting activity .

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use crystal structures of target proteins (e.g., monoamine transporters) from the Protein Data Bank. Software like AutoDock Vina can model interactions, focusing on the fluorophenyl moiety’s role in hydrophobic binding .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (e.g., Hammett constants for substituents) to predict blood-brain barrier penetration .

Q. How to design in vivo studies to assess neuropharmacological effects?

  • Methodological Answer :
  • Dose Optimization : Conduct pharmacokinetic studies (plasma/brain concentration-time profiles) in rodents. Use LC-MS/MS for quantification .
  • Behavioral Models : Test in validated paradigms (e.g., forced swim test for antidepressant activity) with controls for fluorinated compound metabolism.
  • Toxicology Screening : Monitor liver enzymes and histopathology to assess safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.